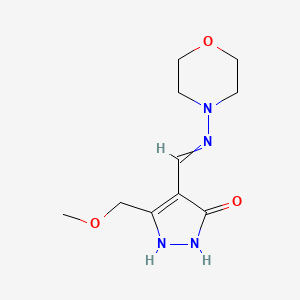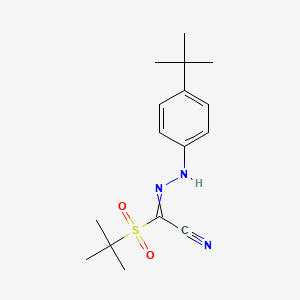
1,1,1-Trifluoro-3-phenylpropan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-phenylpropan-2-ol is a compound with the molecular formula C9H9F3O . It has a molecular weight of 190.16 g/mol . The compound is also known by other names such as 330-72-3, MFCD00178722, and 1,1,1-Trifluoro-3-phenyl-2-propanol .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-3-phenylpropan-2-ol isInChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 . The Canonical SMILES string is C1=CC=C(C=C1)CC(C(F)(F)F)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 190.06054939 g/mol . The Topological Polar Surface Area is 20.2 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
1,1,1-Trifluoro-3-phenylpropan-2-ol: is a valuable building block in organic synthesis. Its trifluoromethyl group can significantly alter the physical and chemical properties of molecules, making it a useful reagent for introducing fluorine into organic compounds . This compound is particularly important in the synthesis of chiral amines, which serve as intermediates in various pharmaceuticals.
Pharmaceuticals
In the pharmaceutical industry, 1,1,1-Trifluoro-3-phenylpropan-2-ol is utilized for its potential neuroprotective properties. It has been reported to exhibit in vitro neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons (CGNs), suggesting its application in the development of neuroprotective drugs .
Fungicides and Bactericides
The compound’s derivatives are explored for their use in the synthesis of fungicides and bactericides. The trifluoromethyl group in 1,1,1-Trifluoro-3-phenylpropan-2-ol can enhance the biological activity of these agents, making them more effective against various fungal and bacterial strains.
Neuroprotection Research
Research into neuroprotective agents often involves 1,1,1-Trifluoro-3-phenylpropan-2-ol due to its potential to protect neurons from apoptosis. This application is crucial for studying diseases like Alzheimer’s and Parkinson’s, where neuron protection is a key therapeutic goal .
Life Science Research
In life science research, 1,1,1-Trifluoro-3-phenylpropan-2-ol is used as a specialty chemical in various experimental protocols. Its unique properties make it suitable for studies in organofluorine chemistry, contributing to the understanding of fluorine’s role in biological systems .
Advanced Material Science
The trifluoromethyl group of 1,1,1-Trifluoro-3-phenylpropan-2-ol is also significant in the field of advanced material science. It can be used to modify surface properties and create materials with specific characteristics, such as increased resistance to degradation or altered electrical properties .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) .
Mode of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might interact with neuronal cells and potentially modulate neuronal signaling pathways.
Biochemical Pathways
Based on its structural similarity to 1,1,1-trifluoro-3-phenyl-2-propanone, it might be involved in modulating neuronal signaling pathways .
Result of Action
Its structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might have similar effects.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLNTYTTUCHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381806 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-phenylpropan-2-ol | |
CAS RN |
330-72-3 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)


